molecular formula C6H10N2O B1321454 1-(1-Methylpyrazol-4-yl)ethanol CAS No. 40534-33-6

1-(1-Methylpyrazol-4-yl)ethanol

Cat. No. B1321454
CAS RN: 40534-33-6
M. Wt: 126.16 g/mol
InChI Key: NNJMHJRBXQSTCT-UHFFFAOYSA-N
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Description

The compound of interest, 1-(1-Methylpyrazol-4-yl)ethanol, is closely related to 4-methylpyrazole, which is a potent inhibitor of alcohol dehydrogenase (ADH). ADH is an enzyme that plays a crucial role in the metabolism of ethanol in the liver. The inhibition of ADH can lead to increased blood levels of ethanol and its metabolites, which has implications for the treatment of alcohol-related conditions and poisonings .

Synthesis Analysis

While the

Scientific Research Applications

Metabolic Interactions and Biological Effects

Research has shown that 1-(1-Methylpyrazol-4-yl)ethanol, particularly in its 4-methylpyrazole form, has significant interactions with ethanol metabolism. In studies involving rats, it was observed that this compound, when combined with ethanol, can lead to increased microsomal drug-metabolizing activity. Additionally, there appears to be a mutual interaction in the metabolism of ethanol and 4-methylpyrazole, potentially leading to higher blood concentrations of both substances. Notably, its chronic and acute toxicity was minimal at doses effective in blocking ethanol metabolism (Blomstrand et al., 1980).

Inhibition of Alcohol Oxidation

1-(1-Methylpyrazol-4-yl)ethanol, through its derivative 4-methylpyrazole, has been found to inhibit the oxidation of alcohol. This property is particularly noted in the context of its use as a treatment for methanol or ethylene glycol poisoning. The inhibition of alcohol dehydrogenase (ADH) by 4-methylpyrazole has been studied extensively, indicating its potential as a therapeutic agent in these poisonings (Blomstrand et al., 1979).

Effects on Neurobehavioral Toxicity

In a murine model, the administration of 4-methylpyrazole (an ADH antagonist derived from 1-(1-Methylpyrazol-4-yl)ethanol) was found to prolong ethanol neurobehavioral toxicity. This suggests that by inhibiting the metabolism of ethanol by ADH, 4-methylpyrazole can impact the duration and intensity of ethanol's neurobehavioral effects (Páez et al., 2004).

Clinical Implications in Human Alcohol Research

1-(1-Methylpyrazol-4-yl)ethanol, as 4-methylpyrazole, is considered a candidate for replacing ethanol as an antidote for methanol and ethylene glycol intoxications. Its longer duration of action and fewer adverse effects compared to ethanol make it a subject of interest in human alcohol research. Studies have shown that 4-methylpyrazole can reduce the rate of elimination of ethanol in humans, indicating a mutual inhibitory effect on their elimination (Jacobsen et al., 1996).

Kinetic Interactions and Toxicity Assessment

Further studies highlight the kinetic interactions between 4-methylpyrazole and ethanol, emphasizing the importance of understanding these interactions in clinical settings, especially in cases of self-poisoning where ethanol is also ingested. The assessment of the acute and chronic toxicity of these substances, particularly in combination, is crucial for developing effective treatment strategies (Various Authors, 1970-2004).

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJMHJRBXQSTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618523
Record name 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpyrazol-4-yl)ethanol

CAS RN

40534-33-6
Record name 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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